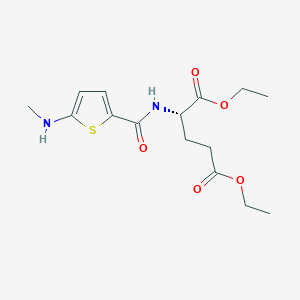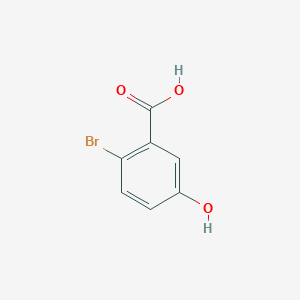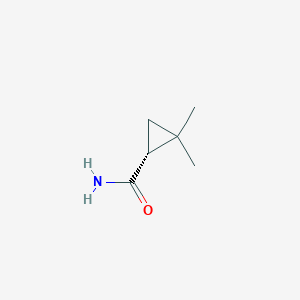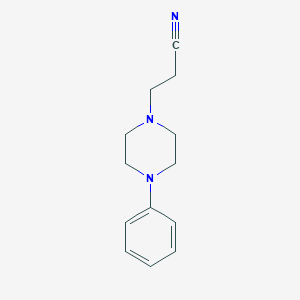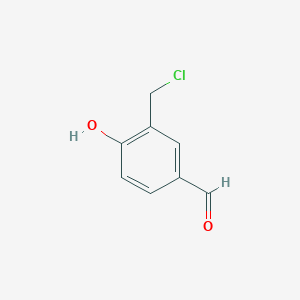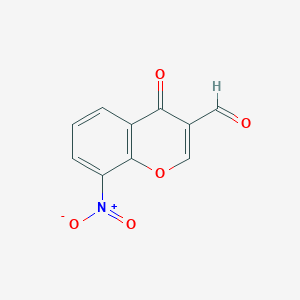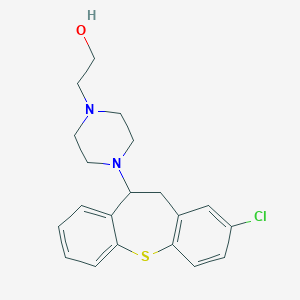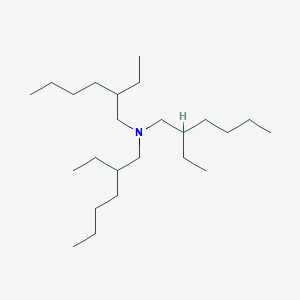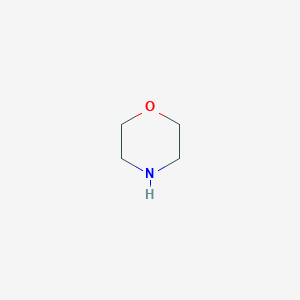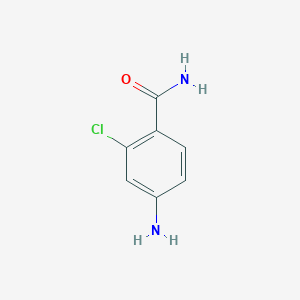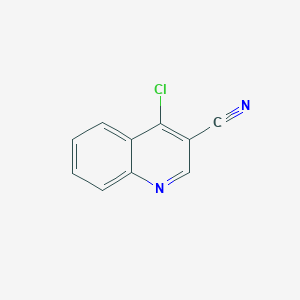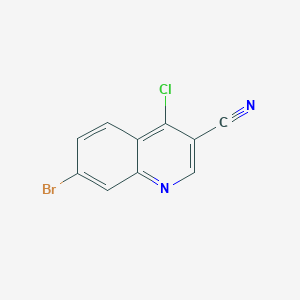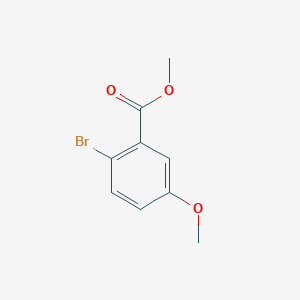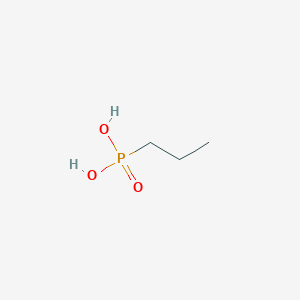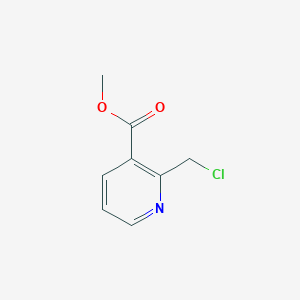
Methyl 2-(chloromethyl)nicotinate
概要
説明
Methyl 2-(chloromethyl)nicotinate is a chemical compound with the CAS Number: 177785-14-7 . It has a molecular weight of 185.61 and its IUPAC name is methyl 2-(chloromethyl)nicotinate . It is stored in an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular formula of Methyl 2-(chloromethyl)nicotinate is C8H8ClNO2 . The InChI Code is 1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
Methyl 2-(chloromethyl)nicotinate has a predicted boiling point of 279.4±30.0 °C and a predicted density of 1.252±0.06 g/cm3 . It is stored at a temperature between 2-8°C .科学的研究の応用
1. Chemical Synthesis and Characterization
Methyl 2-(chloromethyl)nicotinate is a chemical compound with various applications in synthetic chemistry. Shen Ying-zhong (2009) investigated a synthetic route for 2-chloro-3-cynaomethylpyridine, involving the chlorination and esterification of 2-chloro nicotinic acid, eventually producing methyl 2-chloro nicotinate as an intermediate. This process highlights the use of methyl 2-(chloromethyl)nicotinate in complex chemical syntheses and its role in producing other valuable compounds (Shen Ying-zhong, 2009).
2. Pharmacological Studies
Methyl nicotinate, a methyl ester of nicotinic acid and a related compound, has been studied for its pharmacological properties. For instance, Erharuyi et al. (2015) synthesized methyl nicotinate and evaluated its antinociceptive activity, demonstrating its potential as a pain-relieving agent (O. Erharuyi et al., 2015).
3. Metabolic Implications in Cancer
Nicotinamide N-methyltransferase (NNMT), which uses similar compounds as substrates, has been shown to play a role in cancer by affecting the methylation potential of cells. Ulanovskaya et al. (2013) found that NNMT overexpression in cancer cells led to altered epigenetic states, suggesting the importance of methyl nicotinate derivatives in cancer biology (O. Ulanovskaya et al., 2013).
4. DNA Damage and Repair
Berger and Sikorski (1980) explored the effect of nicotinamide, closely related to methyl nicotinate, on DNA repair synthesis in human lymphocytes. They observed that nicotinamide stimulates DNA repair in cells subjected to DNA damage, indicating a potential role for methyl nicotinate derivatives in cellular repair mechanisms (N. Berger & G. W. Sikorski, 1980).
5. Development of Biosensors
Bairagi et al. (2019) developed a biosensor using cobalt and reduced graphene oxide for detecting methyl nicotinate, a tuberculosis biomarker. This innovative approach underlines the significance of methyl nicotinate derivatives in medical diagnostics (Pallab Kumar Bairagi et al., 2019).
Safety And Hazards
Methyl 2-(chloromethyl)nicotinate is classified under GHS05 and GHS07 hazard pictograms . The signal word is “Danger” and the hazard statements are H302-H314 . The precautionary statements are P261-P280-P305+P351+P338-P310 . It’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
methyl 2-(chloromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVNKVBDFJAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597889 | |
| Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)nicotinate | |
CAS RN |
177785-14-7 | |
| Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

